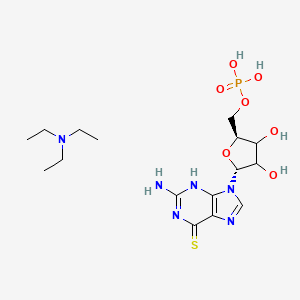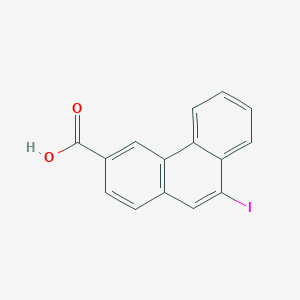
9-Iodophenanthrene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Iodophenanthrene-3-carboxylic acid is a phenanthrene derivative with a carboxylic acid functional group at the 3-position and an iodine atom at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-iodophenanthrene-3-carboxylic acid typically involves the iodination of phenanthrene derivatives followed by carboxylation. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the iodine atom at the desired position . The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or the hydrolysis of nitriles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 9-Iodophenanthrene-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products Formed:
Substitution Reactions: Products include phenanthrene derivatives with different functional groups replacing the iodine atom.
Oxidation and Reduction: Products include carboxylates and alcohols.
Coupling Reactions: Products include more complex phenanthrene derivatives with various substituents.
Scientific Research Applications
9-Iodophenanthrene-3-carboxylic acid has several scientific research applications, particularly in the field of neuropharmacology. It has been identified as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and is implicated in various neurological disorders . This compound is used to study the structure-activity relationship of NMDA receptor modulators and to develop potential therapeutic agents for conditions such as schizophrenia, epilepsy, and chronic pain .
Mechanism of Action
The mechanism of action of 9-iodophenanthrene-3-carboxylic acid involves its interaction with the NMDA receptor. It acts as an allosteric modulator, binding to specific sites on the receptor and altering its response to the neurotransmitter glutamate . This modulation can either potentiate or inhibit the receptor’s activity, depending on the specific subtype of the NMDA receptor involved . The compound’s effects are not competitive with the agonists and are not voltage-dependent .
Comparison with Similar Compounds
- 9-Cyclopropylphenanthrene-3-carboxylic acid
- 3,5-Dihydroxynaphthalene-2-carboxylic acid
- 6-, 7-, 8-, and 9-Nitro isomers of naphth[1,2-c][1,2,5]oxadiazole-5-sulfonic acid
Comparison: 9-Iodophenanthrene-3-carboxylic acid is unique due to its specific substitution pattern and its ability to selectively modulate NMDA receptor subtypes . Compared to other similar compounds, it exhibits distinct pharmacological profiles and mechanisms of action, making it a valuable tool for studying NMDA receptor function and developing new therapeutic agents .
Properties
Molecular Formula |
C15H9IO2 |
|---|---|
Molecular Weight |
348.13 g/mol |
IUPAC Name |
9-iodophenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C15H9IO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18) |
InChI Key |
HOYQQANZLZKQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


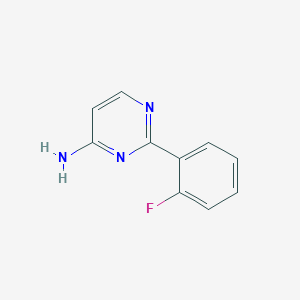

![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
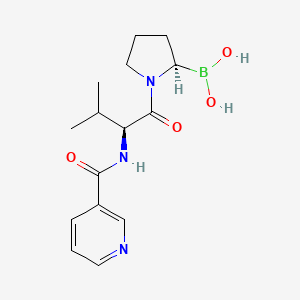
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)
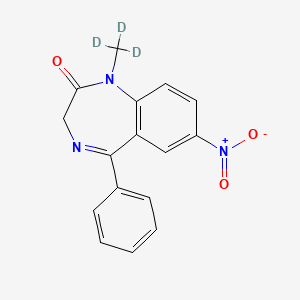
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
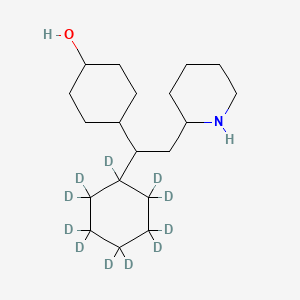
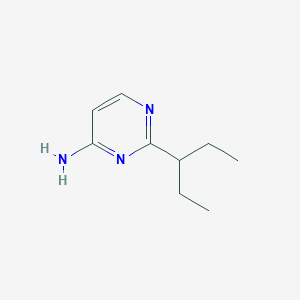

![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)
